molecular formula C6HF13KO3S B143499 Potassium perfluorohexanesulfonate CAS No. 3871-99-6

Potassium perfluorohexanesulfonate

Cat. No.: B143499
CAS No.: 3871-99-6
M. Wt: 439.21 g/mol
InChI Key: MYQVHPRJHDLQNH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate, also known as Perfluorohexanesulfonic acid potassium salt or Potassium perfluorohexanesulfonate, is a synthetic chemical compound . It is one of many compounds collectively known as per- and polyfluoroalkyl substances (PFASs)

Mode of Action

The compound can spontaneously migrate to the water/gas interface and form a layered structure with hydrophobic tail chains facing the gas phase and hydrophilic sulfonic acid groups immersed in the water phase . Some molecules within the solution form spherical micelles . The probability of potassium appearing near oxygen atoms in the compound is very high due to electrostatic attraction .

Biochemical Pathways

The compound is a p-glycoprotein (p-gp) inhibitor and therefore, a chemosensitizer . .

Pharmacokinetics

The compound is a persistent organic pollutant with bioaccumulative properties . In humans, it binds to blood albumin . The half-life of PFASs in human blood generally decreases with decreasing backbone (CF2) length. This compound is an unusual exception in that its half-life is greater than both longer and shorter chain equivalents such as pfos or pfbs .

Result of Action

The compound is an anionic fluorosurfactant . It has been used in water- and stain-protective coatings for consumer products such as carpets, textiles, paper (including food-contact), packaging (including food-contact), textiles, and electronics . It has been used industrially as a surfactant to make fluoropolymers, as a surfactant or surface protection agent for cleaning and polishing products, and in other industrial fluids or water-proofing agents .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is resistant to hydrolysis, photolysis, and biodegradation, which leads to its persistence in the environment . It remains ubiquitous in many environments and within the general population, and is one of the most commonly detected PFASs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tridecafluorohexane-1-sulfonic acid potassium salt typically involves the sulfonation of perfluorohexane. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled conditions to ensure the complete conversion of the starting material to the desired product .

Industrial Production Methods: Industrial production of tridecafluorohexane-1-sulfonic acid potassium salt involves large-scale sulfonation processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tridecafluorohexane-1-sulfonic acid potassium salt primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and aqueous or organic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound. These reactions are usually carried out under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding sulfonate salts, while oxidation reactions can produce sulfonic acid derivatives .

Scientific Research Applications

Chemistry: In chemistry, tridecafluorohexane-1-sulfonic acid potassium salt is used as a surfactant and a reagent in various chemical reactions. Its unique properties make it valuable in the synthesis of fluorinated compounds and in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the effects of perfluorinated chemicals on living organisms. It has been detected in human serum samples, indicating its potential impact on human health .

Medicine: While not commonly used in medicine, tridecafluorohexane-1-sulfonic acid potassium salt is studied for its potential toxicological effects. Research is ongoing to understand its impact on human health and to develop methods for its detection and removal from biological systems .

Industry: In industry, this compound is widely used as a surfactant in electroplating, where it acts as a chromium mist inhibitor. It is also used as an additive in fluoroprotein foam fire extinguishing agents and as a wetting agent in various applications .

Comparison with Similar Compounds

Uniqueness: Tridecafluorohexane-1-sulfonic acid potassium salt is unique due to its specific carbon chain length and the presence of the sulfonic acid group. This combination of features gives it distinct surfactant properties and makes it particularly effective in applications such as electroplating and fire-fighting foams .

Properties

CAS No.

3871-99-6

Molecular Formula

C6HF13KO3S

Molecular Weight

439.21 g/mol

IUPAC Name

potassium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate

InChI

InChI=1S/C6HF13O3S.K/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22);

InChI Key

MYQVHPRJHDLQNH-UHFFFAOYSA-N

SMILES

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+]

Isomeric SMILES

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+]

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K]

Key on ui other cas no.

3871-99-6

Pictograms

Irritant

Synonyms

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonic Acid Potassium Salt;  Tridecafluoro-1-hexanesulfonic Acid Potassium Salt;  Potassium (Perfluorohexyl)sulfonate;  Potassium Perfluoro-1-hexanesulfonate;  Potassium Perfluorohexanesulfonate;  Potassiu

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 1 was followed using perfluorohexanesulfonyl fluoride (7.9 g, 19.6 mmol), potassium trimethylsilanolate (2.52 g, 19.6 mmol), dry ether (150 mL), and a reaction time of nine days. Potassium perfluorohexanesulfonate (4.6 g, 53% yield) was isolated as a white solid: 19F NMR (methanol) δ -81.1 (m, --CF3 --, 3F), -114.4 (m, --CF2SO3⃝, 2F), -120.6 (m, --CF2CF2SO3⃝, 2F), -121.7 (m, --CF2 (CF2)2SO3⃝, 2F), -122.6 (m, CF3CF2CF2, 2F), 126.1 ppm (m, CF3CF2 --, 2F).
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Potassium perfluorohexanesulfonate
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium perfluorohexanesulfonate
Reactant of Route 2
Reactant of Route 2
Potassium perfluorohexanesulfonate
Reactant of Route 3
Potassium perfluorohexanesulfonate
Reactant of Route 4
Potassium perfluorohexanesulfonate

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